
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.35 . It is used for proteomics research applications .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
Quinoline, also known as benzopyridine, is a nitrogenous tertiary base with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “this compound” includes an ethyl group at the 6-position, a methoxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring .
Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. For example, the corresponding acids upon condensation and hydrolysis followed by cyclization can yield pyrazoloquinolines, which upon substitution can yield the final compound with good yield under tetrahydrofuran solvent medium .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C19H17NO3 and a molecular weight of 307.35 .
Applications De Recherche Scientifique
Synthesis and Structural Modification
- Synthesis of Quinoline Derivatives : A practical and large-scale synthesis of quinoline derivatives showcases efficient methods for manufacturing compounds with potential pharmaceutical applications (Bänziger et al., 2000). This process begins with cost-effective starting materials, emphasizing the importance of quinoline structures in drug development.
- Novel Quinoline Syntheses : The synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrates their potential as antimicrobial agents, highlighting the versatility of quinoline derivatives in combating microbial infections (Agui et al., 1977).
- Development of Fluorophore : A novel fluorophore derived from quinoline, 6-methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range, indicating its application in biomedical analysis for labeling and detection purposes (Hirano et al., 2004).
Antimicrobial Activity
- Antimicrobial Evaluation : Research into new quinoline derivatives for antimicrobial activity against various bacterial strains underscores the potential of quinoline carboxylic acids in developing new antibacterial agents (Kumar & Kumar, 2021).
- Structure-Activity Relationship : Studies on the synthesis and activity of quinoline derivatives as disease-modifying antirheumatic drugs (DMARDs) have shown certain metabolites to possess anti-inflammatory effects, suggesting their potential in treating rheumatic diseases (Baba et al., 1998).
Chemical Properties and Applications
- Fluorescent Labeling Reagent : The development of a fluorescent labeling reagent based on quinoline derivatives illustrates their application in analytical chemistry for the quantification of carboxylic acids, showcasing the adaptability of quinoline compounds in various scientific fields (Hirano et al., 2004).
Orientations Futures
Quinoline derivatives have versatile applications in many significant fields, including industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of “6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid” could involve further exploration of its potential applications in these areas.
Propriétés
IUPAC Name |
6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-12-8-9-16-14(10-12)15(19(21)22)11-17(20-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVTUAKNPHORCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

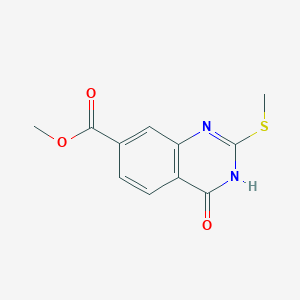
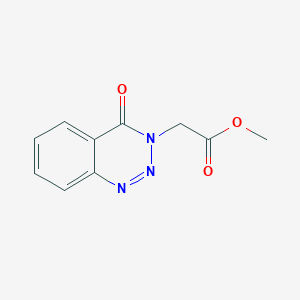
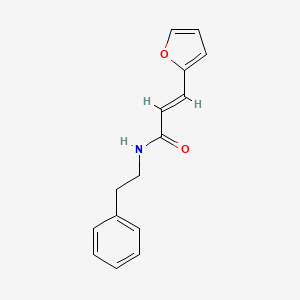
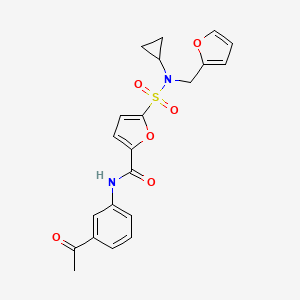

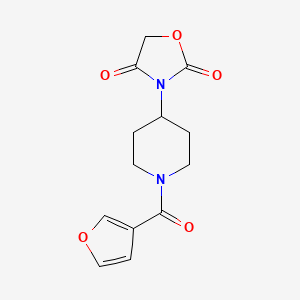
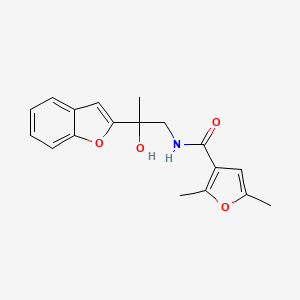
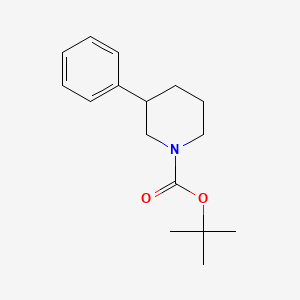

![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)
![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)
![ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate](/img/structure/B2597225.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2597227.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-6-[(4-methoxyphenyl)methyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2597228.png)